N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a piperidine ring, a quinazolinone moiety, and a dimethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Moiety: This can be achieved through the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the piperidine ring, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone moiety.
Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone structure.
Substitution: Substitution reactions may occur at the aromatic rings, particularly the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazolinone moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide: Lacks the fluorine atom.
N-(2,4-dimethoxyphenyl)-4-[(7-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide may enhance its biological activity or alter its pharmacokinetic properties, making it unique compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-31-17-4-6-19(21(12-17)32-2)26-23(30)27-9-7-15(8-10-27)13-28-14-25-20-11-16(24)3-5-18(20)22(28)29/h3-6,11-12,14-15H,7-10,13H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSSTNJFFBIWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.